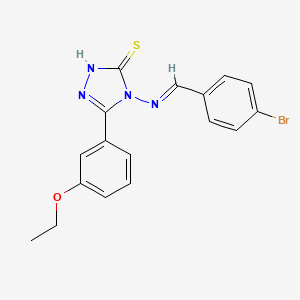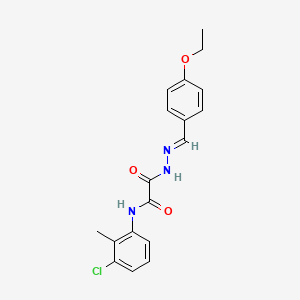
1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9ClO3. It is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, along with a propanone side chain.
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one typically involves the chlorination of 2,4-dihydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its antioxidant properties, the compound may act by scavenging free radicals and preventing oxidative damage to cells .
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2,4-dihydroxyphenyl)propan-1-one can be compared with similar compounds such as:
1-(2,4-Dihydroxyphenyl)propan-1-one: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one: Contains methyl groups instead of a chloro group, leading to variations in physical and chemical properties.
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one: Similar structure but with the chloro group at a different position, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
85131-64-2 |
|---|---|
Molekularformel |
C9H9ClO3 |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClO3/c1-2-7(11)5-3-6(10)9(13)4-8(5)12/h3-4,12-13H,2H2,1H3 |
InChI-Schlüssel |
IWXKCDOEEOKRSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084464.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084471.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15084491.png)
![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B15084495.png)
![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B15084502.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B15084511.png)
![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15084522.png)

![3-(4-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15084527.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15084532.png)
